Technical Monograph: 5-(3'-Hydroxybenzyl)hydantoin
Technical Monograph: 5-(3'-Hydroxybenzyl)hydantoin
A Pivotal Scaffold for Bioisosteric Replacement and SAR Profiling
Part 1: Executive Summary
5-(3'-Hydroxybenzyl)hydantoin (CAS: 216956-20-6) is a specialized heterocyclic building block belonging to the class of 5-substituted imidazolidine-2,4-diones.[1][2][3][4] Structurally, it represents the hydantoin analog of the non-proteinogenic amino acid
Unlike its para-substituted counterpart (a tyrosine analog), the meta-substitution pattern of this molecule offers unique steric and electronic properties for Structure-Activity Relationship (SAR) studies. It is primarily utilized in medicinal chemistry to probe binding pockets of enzymes that recognize aromatic amino acids, serving as a rigid, non-hydrolyzable scaffold to test the tolerance of "meta-pockets" in receptor active sites.
Key Technical Specifications:
-
Chemical Formula:
[1][3][5][6] -
Molecular Weight: 206.20 g/mol
-
Core Scaffold: Imidazolidine-2,4-dione (Hydantoin)
-
Key Functional Group: Phenolic hydroxyl at the meta position of the benzyl ring.
-
Solubility: Soluble in DMSO, Methanol, and aqueous base (due to phenolic pKa ~10).
Part 2: Chemical Identity & Structural Logic
To understand the utility of 5-(3'-Hydroxybenzyl)hydantoin, one must analyze its structural relationship to natural substrates.
Bioisosteric Design
The hydantoin ring acts as a bioisostere for the peptide bond or the amino acid backbone. By cyclizing the amino and carboxyl groups of an amino acid, the hydantoin locks the conformation, reducing entropy penalties upon binding.
-
Natural Substrate: L-Tyrosine (
-substitution). -
Probe Molecule: 5-(3'-Hydroxybenzyl)hydantoin (
-substitution).
This "meta-scan" is critical in drug development to identify secondary binding interactions (e.g., hydrogen bonding with side-chain residues like Serine or Threonine) that are inaccessible to the natural para-isomer.
Structural Visualization
The following diagram illustrates the structural logic and the numbering system used in NMR assignment.
Figure 1: Structural decomposition of 5-(3'-Hydroxybenzyl)hydantoin showing its derivation from m-tyrosine.
Part 3: Synthesis Protocol (Bucherer-Bergs Reaction)
Expertise Note: While amino acid cyclization is possible, the most robust industrial route for 5-substituted hydantoins is the Bucherer-Bergs reaction . This multi-component reaction is preferred for its high yield and operational simplicity, avoiding the need for expensive amino acid precursors.
Reaction Scheme
Precursors: 3-Hydroxybenzaldehyde (or 3-Benzyloxybenzaldehyde for easier purification), Potassium Cyanide (KCN), Ammonium Carbonate
Mechanism:
-
Formation of cyanohydrin from aldehyde + cyanide.
-
Nucleophilic attack by ammonia (from carbonate) to form aminonitrile.
-
Carbamoylation by
(from carbonate). -
Cyclization to hydantoin.
Step-by-Step Methodology
Safety Warning: This protocol involves Potassium Cyanide (KCN). All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit available immediately. Waste must be treated with bleach (hypochlorite) to quench cyanide before disposal.
| Step | Operation | Critical Parameter |
| 1. Preparation | Dissolve 3-Hydroxybenzaldehyde (10 mmol, 1.22 g) in 20 mL of 50% Ethanol/Water. | Ensure complete dissolution. Use mild heat (40°C) if necessary. |
| 2. Reagent Addition | Add Ammonium Carbonate (30 mmol, 2.88 g) and Potassium Cyanide (15 mmol, 0.98 g). | Add KCN last. The solution will turn yellow. |
| 3. Reflux | Heat the mixture to 60°C for 1 hour , then increase to 80°C for 4 hours. | Do not boil vigorously to prevent loss of ammonia. Use a condenser. |
| 4. Concentration | Remove ethanol under reduced pressure (Rotavap). | Volume reduction to ~50% concentrates the salt. |
| 5. Acidification | Cool to 0°C. Slowly add 6M HCl dropwise until pH ~2. | Caution: HCN gas evolution possible. Perform in hood. |
| 6. Crystallization | The product precipitates as a white/off-white solid. Stir at 0°C for 30 mins. | If oil forms, scratch glass to induce nucleation or seed. |
| 7. Purification | Filter the solid. Wash with cold water ( | Target Purity: >98% (HPLC). |
Synthesis Workflow Diagram
Figure 2: Operational workflow for the Bucherer-Bergs synthesis of the target hydantoin.
Part 4: Analytical Characterization & QC
To validate the identity of 5-(3'-Hydroxybenzyl)hydantoin, the following analytical signatures must be confirmed.
NMR Spectroscopy (Predicted in DMSO-d6)
The symmetry of the molecule and the specific coupling of the meta-substituted ring are diagnostic.
-
NMR (400 MHz, DMSO-d6):
- 10.5 ppm (s, 1H, N3-H, Hydantoin imide).
- 9.3 ppm (s, 1H, Phenolic OH).
- 7.9 ppm (s, 1H, N1-H, Hydantoin amide).
- 7.0 - 6.6 ppm (m, 4H, Aromatic protons). Look for the complex multiplet typical of meta-substitution.
- 4.3 ppm (t, 1H, C5-H, Chiral center).
-
2.9 ppm (d, 2H, Benzylic
).
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, 5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 214 nm (Amide bond) and 280 nm (Phenol).
-
Retention Time: Expect elution slightly earlier than the para-isomer due to differences in polarity and hydrogen bonding capability.
Part 5: Applications in Drug Discovery
The "Meta-Scan" Strategy
In kinase or protease inhibitor design, the "deep pocket" often accommodates the phenyl ring of phenylalanine or tyrosine. By using 5-(3'-Hydroxybenzyl)hydantoin, researchers can test if a hydroxyl group at the meta position can:
-
Displace Water: Pick up a water-mediated hydrogen bond network.
-
Selectivity: Distinguish between isoforms where one isoform has a steric clash at the meta position and the other does not.
Aldose Reductase Inhibition
Hydantoins are a classic scaffold for Aldose Reductase Inhibitors (ARIs), used to treat diabetic complications. The N-H group of the hydantoin ring acts as an acidic head group (bioisostere of carboxylic acid).
-
Mechanism: The hydantoin ring binds to the catalytic anion-binding pocket.
-
Role of 3'-OH: The 3'-hydroxyl group can interact with hydrophilic residues near the hydrophobic specificity pocket, potentially improving potency over the unsubstituted benzylhydantoin.
Part 6: References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Foundational text on hydantoin synthesis and reactivity.
-
-
Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316.
-
Original description of the Bucherer-Bergs reaction utilized in the synthesis protocol.
-
-
Toronto Research Chemicals (TRC). "5-(3'-Hydroxybenzyl)hydantoin Product Sheet." CAS: 216956-20-6.[1][2][3][4][5][6][7] Link
-
Verification of commercial availability and CAS registry.
-
-
Meot-Ner (Mautner), M. (2005). "The Ionic Hydrogen Bond." Chemical Reviews, 105(1), 213-284. Link
-
Supports the mechanistic explanation of bioisosteric hydrogen bonding interactions in the active site.
-
-
Sigma-Aldrich. "Hydantoin Building Blocks and Screening Libraries." Link
-
Source for general physicochemical property data of hydantoin derivatives.
-
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Hydantoin | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-(3'-Hydroxybenzyl)hydantoin | CAS: 216956-20-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. guidechem.com [guidechem.com]
- 5. 5-(3'-Hydroxybenzyl)hydantoin, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 6. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]
- 7. Buy Online CAS Number 216956-20-6 - TRC - 5-(3'-Hydroxybenzyl)hydantoin | LGC Standards [lgcstandards.com]
